molecular formula C6H11N3O2 B14872315 (S)-3-(aminomethyl)-1-methylpiperazine-2,5-dione

(S)-3-(aminomethyl)-1-methylpiperazine-2,5-dione

Cat. No.: B14872315
M. Wt: 157.17 g/mol
InChI Key: CFHNDSNQIQPAAR-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(aminomethyl)-1-methylpiperazine-2,5-dione is a chiral compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(aminomethyl)-1-methylpiperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted amino acids with suitable reagents can lead to the formation of the desired piperazine derivative. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure high yield and enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield. The process may also involve purification steps such as crystallization and chromatography to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(aminomethyl)-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, and amines under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-3-(aminomethyl)-1-methylpiperazine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-(aminomethyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(aminomethyl)-1-methylpiperazine-2,5-dione: shares structural similarities with other piperazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and drug development.

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

(3S)-3-(aminomethyl)-1-methylpiperazine-2,5-dione

InChI

InChI=1S/C6H11N3O2/c1-9-3-5(10)8-4(2-7)6(9)11/h4H,2-3,7H2,1H3,(H,8,10)/t4-/m0/s1

InChI Key

CFHNDSNQIQPAAR-BYPYZUCNSA-N

Isomeric SMILES

CN1CC(=O)N[C@H](C1=O)CN

Canonical SMILES

CN1CC(=O)NC(C1=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.